2-[Bis(2-ethylhexyl)amino]ethanol
Description
2-[Bis(2-ethylhexyl)amino]ethanol is a tertiary amine derivative featuring two 2-ethylhexyl groups attached to a nitrogen atom, which is further bonded to a hydroxyethyl group.
Properties
CAS No. |
101-07-5 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-[bis(2-ethylhexyl)amino]ethanol |
InChI |
InChI=1S/C18H39NO/c1-5-9-11-17(7-3)15-19(13-14-20)16-18(8-4)12-10-6-2/h17-18,20H,5-16H2,1-4H3 |
InChI Key |
FMFWSIARXFCACS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(CCO)CC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)CN(CCO)CC(CC)CCCC |
Other CAS No. |
101-07-5 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional differences between 2-[Bis(2-ethylhexyl)amino]ethanol and related compounds:
Physicochemical Properties
- Polarity and Solubility: this compound is expected to exhibit moderate polarity due to the hydroxyethyl group, making it soluble in polar solvents like ethanol . In contrast, DEHP (bis(2-ethylhexyl) phthalate) is highly non-polar and preferentially extracted by hexane . Ethanolamine derivatives with hydroxyethyl groups (e.g., C₆H₁₆N₂O₂) are highly polar and water-soluble, enabling applications in aqueous systems .
- Thermal Stability: DEHP has a high boiling point (~385°C) due to its large hydrophobic structure, whereas ethanolamine derivatives (e.g., C₆H₁₆N₂O₂) have lower thermal stability, with sublimation enthalpies of ~142.7 kJ/mol .
Toxicity and Environmental Impact
- DEHP: Known for endocrine-disrupting effects and environmental persistence, leading to regulatory restrictions .
- Ethanolamine Derivatives: Generally less toxic but may cause skin or eye irritation at high concentrations .
Q & A
Q. What are the optimal synthetic routes for 2-[bis(2-ethylhexyl)amino]ethanol in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves alkylation of ethanolamine derivatives. A common approach is the reaction of ethanolamine with 2-ethylhexyl halides (e.g., chloride or bromide) under controlled conditions. For example, in analogous syntheses (e.g., chloroethyl derivatives), reactions are conducted in non-polar solvents (e.g., CCl₄) at low temperatures (<0°C) to manage exothermicity and improve selectivity . Post-reaction purification may involve fractional distillation or column chromatography, given the compound’s high molecular weight (CAS 10277-04-0) and hydrophobic branched chains .
Key Parameters:
- Solvent: Non-polar solvents (e.g., hexane, CCl₄).
- Temperature: Sub-ambient conditions to minimize side reactions.
- Purification: Silica gel chromatography or vacuum distillation.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Characterization should combine multiple techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of ethylhexyl branches (δ 0.8–1.6 ppm for CH₂/CH₃ groups) and the ethanolamine backbone (δ 3.4–3.7 ppm for -OCH₂CH₂N-) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~287.3 for C₁₈H₃₇NO) and fragmentation patterns .
- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O-C stretch) confirm functional groups .
Data Interpretation Tip: Compare spectral data with NIST Chemistry WebBook entries for structurally similar amines or ethers .
Q. How is this compound utilized in biochemical assays?
Methodological Answer: This compound’s amphiphilic structure (hydrophobic ethylhexyl chains + polar ethanolamine) makes it suitable for:
- Membrane Studies: As a surfactant or lipid mimic to stabilize liposomes or study membrane permeability .
- Protein Solubilization: In buffer systems for solubilizing membrane-bound proteins without denaturation .
Protocol Note: Optimize concentration (typically 0.1–1% w/v) to balance solubility and cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity data (e.g., LD₅₀ variations) may arise from differences in:
- Test Models: Compare results across species (e.g., rodents vs. in vitro cell lines) and exposure routes (oral, dermal) .
- Analytical Methods: Validate assays using HPLC-MS to quantify metabolites (e.g., oxidative derivatives) and distinguish parent compound toxicity from byproducts .
Case Study: Re-evaluate conflicting data using OECD guidelines for harmonized testing (e.g., SIDS Initial Assessment Reports) .
Q. What strategies mitigate side reactions when using this compound as a reaction intermediate?
Methodological Answer:
- Steric Hindrance Management: Use bulky bases (e.g., DBU) to reduce unintended alkylation at the ethanolamine -OH group .
- Temperature Control: Maintain reactions below 50°C to prevent decomposition (boiling point ~224°C, but thermal instability may occur earlier) .
- Protection/Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the amine .
Q. How does the branched ethylhexyl structure influence the compound’s physicochemical properties?
Methodological Answer: The 2-ethylhexyl groups impart:
- Lipophilicity: LogP ~4.2 (predicted), enhancing solubility in organic phases .
- Steric Effects: Reduced nucleophilicity at the amine center, affecting reaction kinetics in catalysis .
- Thermal Stability: Higher decomposition temperatures compared to linear-chain analogs due to branching .
Experimental Validation: Compare with linear analogs (e.g., di-n-octyl derivatives) via DSC or TGA .
Q. What are the challenges in quantifying this compound in environmental samples?
Methodological Answer:
- Matrix Interference: Co-elution with phthalates or other esters in GC-MS. Use selective detectors (e.g., NPD for nitrogen-containing compounds) .
- Low Volatility: Derivatize with acetic anhydride to improve GC resolution .
- Recovery Rates: Spike-and-recovery experiments with isotopically labeled internal standards (e.g., ¹³C-ethylhexyl analogs) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for amine alkylation or oxidation using software like Gaussian. Focus on HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- MD Simulations: Study self-assembly behavior in aqueous solutions (e.g., micelle formation) using GROMACS .
Validation: Cross-check with experimental kinetics (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
